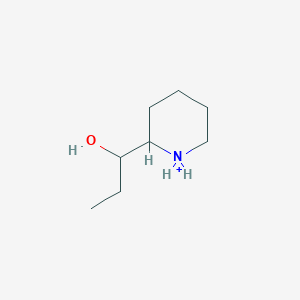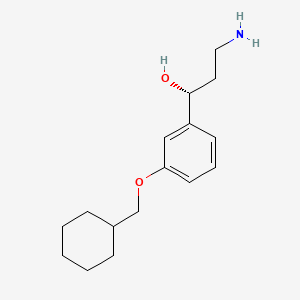
4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid is an olefinic compound. It derives from a cinnamic acid.
Applications De Recherche Scientifique
Neuroprotective Potential
4-Aryl-2-hydroxy-4-oxobut-2-enoic acids, which are closely related to 4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid, have been studied for their potent inhibitory effects on kynurenine-3-hydroxylase. This inhibition is significant as it can prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, which is relevant in neuroprotection, particularly in human peripheral blood monocyte-derived macrophages (Drysdale et al., 2000).
Synthetic Chemistry and Compound Formation
The compound has been utilized in the synthesis of various derivatives through Stobbe condensation. This method involves cyclizing 3-methoxycarbonyl-cis-4-(1- and 2-naphthyl)but-3-enoic acids into corresponding phenanthrene derivatives. These synthesized derivatives have potential applications in various chemical reactions and compound formations (Abdel‐Wahhab et al., 1968).
Reactions with Diazocompounds
In chemical synthesis, reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with diazocompounds have been explored. These reactions result in the formation of several compounds, indicating the versatility of 4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid derivatives in synthetic organic chemistry (Gavrilova et al., 2008).
Soil Bacterium Metabolism
Interestingly, soil pseudomonads can oxidatively metabolize phenanthrene and anthracene through intermediates like cis-4-(1-hydroxynaphth-2-yl)-2-oxobut-3-enoic acid. This demonstrates the compound's involvement in the microbial degradation of polycyclic aromatic hydrocarbons, contributing to environmental remediation processes (Evans et al., 1965).
Molecular Structure and Analysis
Molecular structural analysis of similar compounds, such as N-Phenylmaleamic acid, provides insights into their planarity, intramolecular hydrogen bonding, and crystal structures. These properties are crucial for understanding the physical and chemical characteristics of related compounds, including 4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid (Lo & Ng, 2009).
Synthesis of Biologically Active Compounds
Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, closely related to the compound , are essential building blocks in synthesizing biologically active compounds. Efficient protocols involving microwave assistance and ytterbium triflate catalysts have been developed for the synthesis of these building blocks (Tolstoluzhsky et al., 2008).
Chemosensor Development
4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid derivatives have been employed in designing chemosensors, such as for the selective detection of aluminium ions. This showcases the compound's potential application in analytical chemistry and environmental monitoring (Sun et al., 2018).
Propriétés
Nom du produit |
4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
(E)-4-(3-hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C14H10O4/c15-12(14(17)18)6-5-11-7-9-3-1-2-4-10(9)8-13(11)16/h1-8,16H,(H,17,18)/b6-5+ |
Clé InChI |
LVEQUEJWJRJCST-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C2C=C(C(=CC2=C1)/C=C/C(=O)C(=O)O)O |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=CC(=O)C(=O)O)O |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C=CC(=O)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




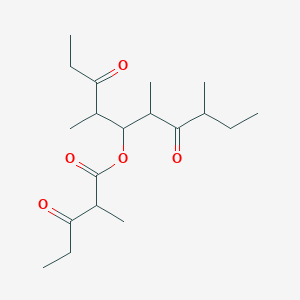
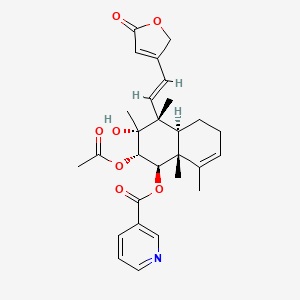
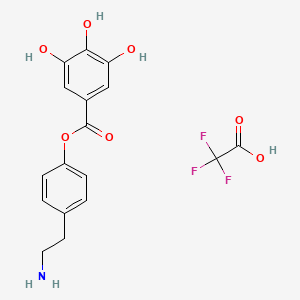
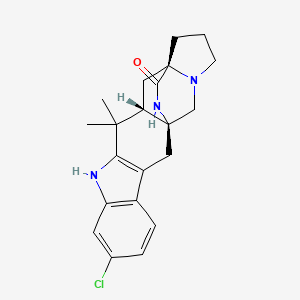
![(1S,5R)-2-((R)-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B1264520.png)
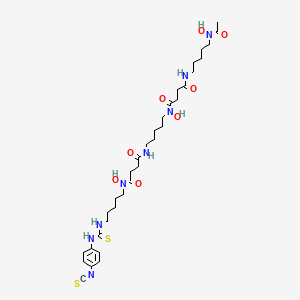
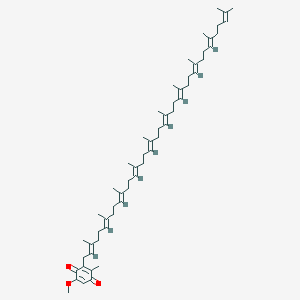
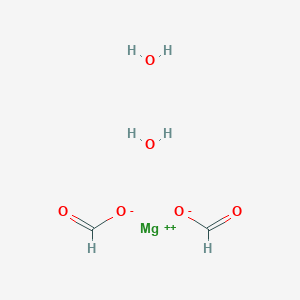
![(2S)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(3-pyridinyl)acetohydrazide](/img/structure/B1264529.png)
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)
![3-O-[(2E,4R)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264531.png)
